molecular formula C9H5Br3N2 B12870161 5-Bromo-8-(dibromomethyl)quinoxaline

5-Bromo-8-(dibromomethyl)quinoxaline

Cat. No.: B12870161
M. Wt: 380.86 g/mol
InChI Key: QYBQAFXHVPMHFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-(dibromomethyl)quinoxaline typically involves the bromination of quinoxaline derivatives. One common method is the reaction of quinoxaline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Catalyst: Iron(III) bromide or aluminum bromide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of eco-friendly and reusable catalysts is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-8-(dibromomethyl)quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated quinoxaline derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-8-(dibromomethyl)quinoxaline is used as a building block in the synthesis of more complex quinoxaline derivatives. These derivatives are valuable intermediates in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, quinoxaline derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The brominated quinoxaline compounds have shown promising activity against various bacterial and fungal strains .

Medicine: Quinoxaline derivatives, including this compound, are investigated for their potential therapeutic applications. They have been explored as potential drugs for treating cancer, infectious diseases, and inflammatory conditions .

Industry: In the industrial sector, quinoxaline derivatives are used as dyes, pigments, and materials for organic electronics. Their unique electronic properties make them suitable for applications in light-emitting diodes (LEDs) and solar cells .

Mechanism of Action

The mechanism of action of 5-Bromo-8-(dibromomethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-8-(dibromomethyl)quinoxaline is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. The presence of multiple bromine atoms allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C9H5Br3N2

Molecular Weight

380.86 g/mol

IUPAC Name

5-bromo-8-(dibromomethyl)quinoxaline

InChI

InChI=1S/C9H5Br3N2/c10-6-2-1-5(9(11)12)7-8(6)14-4-3-13-7/h1-4,9H

InChI Key

QYBQAFXHVPMHFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(Br)Br)N=CC=N2)Br

Origin of Product

United States

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